N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro and methoxy group on the phenyl ring, along with the cyclopropyl and carboxamide groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate intermediates under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction parameters. Additionally, the use of catalysts and specific reagents can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the treatment of certain diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets within the cell. The compound may bind to certain enzymes or receptors, modulating their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxyl group instead of a methoxy group.
6-chloropyrazine-2-carboxamide: Shares the chloro and carboxamide groups but has a different core structure.
Phenoxy acetamide derivatives: These compounds have similar functional groups but differ in their core structures.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of functional groups and the imidazopyridazine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C17H15ClN4O2 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-15-6-4-11(18)8-13(15)20-17(23)12-5-7-16-19-14(10-2-3-10)9-22(16)21-12/h4-10H,2-3H2,1H3,(H,20,23) |
InChI Key |
ZQENUTIGRFKJJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4 |
Origin of Product |
United States |
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